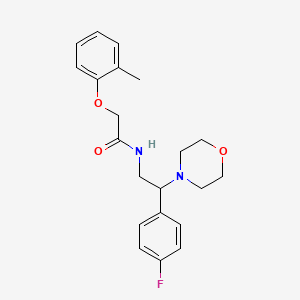

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide

Description

N-(2-(4-Fluorophenyl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide is a synthetic acetamide derivative featuring a 4-fluorophenyl group, a morpholinoethylamine moiety, and an o-tolyloxy substituent. The morpholinoethyl group likely enhances solubility and bioavailability, while the fluorophenyl and o-tolyloxy groups contribute to electronic and steric effects, respectively. Such compounds are often explored for antimicrobial, anticancer, or enzyme-inhibitory activities .

Properties

IUPAC Name |

N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-2-(2-methylphenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25FN2O3/c1-16-4-2-3-5-20(16)27-15-21(25)23-14-19(24-10-12-26-13-11-24)17-6-8-18(22)9-7-17/h2-9,19H,10-15H2,1H3,(H,23,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBTDAWWCQQEEDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25FN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the intermediate: Reacting 4-fluoroaniline with ethylene oxide to form 2-(4-fluorophenyl)ethanol.

Morpholine introduction: Reacting 2-(4-fluorophenyl)ethanol with morpholine under suitable conditions to form 2-(4-fluorophenyl)-2-morpholinoethanol.

Acetamide formation: Reacting 2-(4-fluorophenyl)-2-morpholinoethanol with o-tolyloxyacetyl chloride in the presence of a base to form the final product, this compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups into the aromatic rings.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds structurally similar to N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide exhibit significant antimicrobial properties. For instance:

- Minimum Inhibitory Concentrations (MIC) : Related derivatives have shown MIC values as low as 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis.

- Mechanism of Action : The presence of the morpholine group may facilitate interaction with bacterial enzymes or receptors, enhancing antimicrobial efficacy.

Antitumor Activity

The compound's structure suggests potential antitumor properties:

- Cytotoxicity Assays : Similar compounds have demonstrated significant growth inhibition against various cancer cell lines, including HT29 colon cancer cells.

- IC50 Values : For related compounds, IC50 values were reported below 1.98 μg/mL for HT29 cells, indicating strong cytotoxic effects.

Neuropharmacological Applications

The morpholine moiety is associated with modulating neurotransmitter systems:

- Potential Uses : Investigations into the compound's effects on neurotransmitter receptors could lead to applications in treating neurological disorders.

Case Study 1: Antimicrobial Evaluation

In an in vitro study, derivatives of the compound were tested for their ability to inhibit biofilm formation in bacterial cultures. Results indicated that specific structural features significantly contributed to enhanced antibacterial activity.

Case Study 2: Cytotoxicity Assays

A study evaluated the cytotoxic effects of related compounds on Jurkat T cells and HT29 cells. It was found that electron-donating groups were critical for enhancing cytotoxicity, suggesting that the fluorophenyl and morpholine groups in this compound could similarly influence its antitumor properties.

| Activity Type | Target Pathogen/Cell Line | MIC (μg/mL) | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 0.22 - 0.25 | Synergistic effects noted |

| Antimicrobial | Staphylococcus epidermidis | 0.22 - 0.25 | Effective against biofilm |

| Antitumor | HT29 (Colon Cancer) | IC50 < 1.98 | Significant growth inhibition |

| Antitumor | Jurkat T Cells | IC50 < 1.61 | Enhanced by electron-donating groups |

Mechanism of Action

The mechanism of action of N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Morpholinoethyl Acetamide Derivatives

Compounds bearing the morpholinoethyl-acetamide scaffold exhibit diverse biological activities depending on substituents:

Key Findings :

Fluorophenyl Acetamide Derivatives

Fluorophenyl groups are common in bioactive compounds due to their electron-withdrawing effects:

Key Findings :

- Nitro (2c) and cyano (LBJ-01) substituents on the acetamide nitrogen influence reactivity and target specificity. For example, LBJ-01 inhibits indoleamine-2,3-dioxygenase 1 (IDO1), a cancer immunotherapy target .

- Chloro-substituted analogs () serve as intermediates for synthesizing complex derivatives like quinolinyloxy acetamides .

Acetamides with Aromatic Ether/Oxy Groups

The o-tolyloxy group in the target compound may confer steric and hydrophobic effects:

Key Findings :

- Alkyl chains (e.g., butyl in 30) improve solubility, while formyl groups () may enhance binding affinity in drug design .

Biological Activity

N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- Molecular Formula : C17H22FNO3

- Molecular Weight : 303.37 g/mol

The presence of a fluorine atom enhances lipophilicity, potentially influencing the compound's interaction with biological targets.

The biological activity of this compound is primarily linked to its role as an inhibitor of histone deacetylases (HDACs). HDACs are enzymes involved in the regulation of gene expression through the removal of acetyl groups from histones, leading to chromatin condensation and transcriptional repression. Inhibition of these enzymes can reactivate silenced genes, particularly those involved in tumor suppression.

Antitumor Activity

Recent studies have demonstrated that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance:

- Study on Breast Cancer Cell Lines : A related compound showed increased antiproliferative activity in MDA-MB-231 triple-negative breast cancer cells, suggesting that modifications in the side chains can enhance efficacy against specific tumor types .

In Vivo Studies

In vivo studies using animal models have indicated that this class of compounds can effectively reduce tumor growth. The pharmacokinetics and biodistribution data suggest that the compound can penetrate tissues effectively, which is crucial for its therapeutic action.

Data Table: Biological Activity Overview

Safety and Toxicology

Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its toxicological effects.

Q & A

Q. What are the key synthetic routes for N-(2-(4-fluorophenyl)-2-morpholinoethyl)-2-(o-tolyloxy)acetamide?

The synthesis involves multi-step strategies focusing on morpholine ring functionalization and acetamide coupling. A common approach includes:

- Alkylation : Reacting amino-alcohol intermediates with tert-butyl bromoacetate to form N-substituted morpholinones .

- Reductive Amination : Introducing fluorophenyl groups via reductive amination of aldehydes/ketones with morpholine intermediates .

- Acetamide Coupling : Using 2-(o-tolyloxy)acetic acid derivatives activated with coupling agents (e.g., DCC or EDC) to react with the amine group of the morpholinoethyl intermediate .

- Purification : Gradient elution with MeOH/CH2Cl2 mixtures and crystallization from ethyl acetate .

Q. How is the compound characterized structurally?

Key characterization methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., fluorophenyl, morpholine, and o-tolyloxy groups). For example, δ 7.39 ppm (d, J = 8.4 Hz) corresponds to aromatic protons, while δ 3.31 ppm (m) aligns with morpholine CH2 groups .

- Mass Spectrometry (ESI/APCI) : Molecular ion peaks (e.g., m/z 347 [M+H]⁺) validate molecular weight .

- Infrared Spectroscopy : Amide C=O stretches (~1680 cm⁻¹) and aromatic C-F stretches (~1220 cm⁻¹) confirm functional groups .

Q. What analytical techniques monitor reaction progress?

- TLC : Hexane/ethyl acetate (9:1) tracks intermediate formation .

- HPLC : Reversed-phase C18 columns assess purity post-synthesis .

Advanced Research Questions

Q. How can conflicting NMR data for morpholine derivatives be resolved?

Discrepancies in NMR signals (e.g., unexpected splitting or shifts) may arise from:

- Intramolecular Interactions : Hydrogen bonding between morpholine oxygen and amide protons alters chemical shifts. Verify via variable-temperature NMR to observe dynamic effects .

- Conformational Isomerism : Use 2D NMR (COSY, NOESY) to identify spatial proximities between substituents .

- Solvent Effects : Compare spectra in CDCl3 vs. DMSO-d6; polar solvents may stabilize specific conformers .

Q. What strategies optimize yield in reductive amination steps?

Key factors include:

- Catalyst Selection : NaBH(OAc)₃ or Hantzsch ester improves selectivity for secondary amines .

- pH Control : Maintain slightly acidic conditions (pH 4–5) to protonate intermediates and suppress side reactions .

- Solvent Optimization : Use dichloromethane or THF for better solubility of aromatic aldehydes .

Q. How do substituents on the morpholine ring affect bioactivity?

- Electron-Withdrawing Groups (e.g., sulfonyl) : Enhance metabolic stability but may reduce solubility. Compare logP values via HPLC retention times .

- Hydrophobic Substituents (e.g., cycloalkyl) : Improve membrane permeability but risk off-target interactions. Use SPR or MST to assess binding specificity .

- Fluorine Substitution : Increases bioavailability via C-F bond stability. Radiolabeled ¹⁸F analogs can track pharmacokinetics .

Q. How to address low yields in acetamide coupling reactions?

Q. What computational methods predict structure-activity relationships (SAR)?

- Docking Studies : Use AutoDock Vina to model interactions with target receptors (e.g., kinases or GPCRs).

- QSAR Models : Train models with descriptors like molar refractivity and dipole moments from Gaussian09 calculations .

- MD Simulations : GROMACS simulations assess conformational stability in aqueous vs. lipid bilayers .

Data Contradiction Analysis

Q. Discrepancies in reported melting points for analogs—how to validate?

Q. Conflicting bioassay results: how to identify experimental variables?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.